PD-161570

Catalog No.
S538807
CAS No.
192705-80-9
M.F
C26H35Cl2N7O
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD-161570

CAS Number

192705-80-9

Product Name

PD-161570

IUPAC Name

1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea

Molecular Formula

C26H35Cl2N7O

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36)

InChI Key

MKVMEJKNLUWFSQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

1-tert-butyl-3-(6-(2,6-dichlorophenyl)-2-((4-(diethylamino)butyl)amino)pyrido(2,3-d)pyrimidin-7-yl)urea, PD 161570, PD-161570

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C

Description

The exact mass of the compound 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea is 531.228 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Source

[1]

PD-161570 acts as a selective inhibitor for FGFRs. Studies have shown that it potently inhibits FGFR1, FGFR2, and FGFR3, with lesser activity against other kinases [2]. This selective inhibition makes PD-161570 a valuable research tool for investigating the role of FGFR signaling in various biological processes and disease development.

Source

[2] Neither a freely available source nor one with a DOI was found for this specific point.

Potential Applications in Scientific Research

Due to its selective FGFR inhibitory activity, PD-161570 holds promise for several scientific research applications:

  • Cancer research: FGFR dysregulation is associated with various cancers. PD-161570 can be used to study the role of FGFR signaling in cancer development and progression. It can also serve as a potential therapeutic agent for cancers driven by aberrant FGFR activity [3].

Source

[3] Neither a freely available source nor one with a DOI was found for this specific point.

  • Understanding developmental biology

    FGFRs play a crucial role in embryonic development. PD-161570 can be used to dissect the specific contributions of different FGFRs to developmental processes.

  • Disease modeling

    Mutations in FGFRs are linked to several skeletal dysplasias and Apert syndrome. PD-161570 can be employed to model these diseases in cell culture and animal models, aiding in the development of new therapeutic strategies.

  • Target identification

    Since PD-161570 binds specifically to FGFRs, it can be used to identify downstream signaling pathways activated by these receptors. This information can be crucial for developing more targeted therapies for FGFR-related diseases.

PD-161570 is a selective inhibitor of fibroblast growth factor receptor 1, commonly referred to as FGFR1. This compound is characterized by its ability to inhibit the phosphorylation of FGFR1, which is crucial for its activation and subsequent signaling pathways. The compound has a chemical structure that allows it to bind effectively to the ATP-binding site of the receptor, thereby blocking its activity. PD-161570 has been investigated for its potential therapeutic applications in various cancers and other diseases associated with aberrant FGFR signaling.

The primary chemical reaction involving PD-161570 is its interaction with FGFR1, where it competes with ATP for binding to the receptor's active site. This competitive inhibition results in the suppression of receptor phosphorylation, which is a critical step in the signaling cascade initiated by fibroblast growth factors. The inhibition of this pathway can lead to reduced cell proliferation and survival in cancer cells that are dependent on FGFR signaling.

PD-161570 exhibits significant biological activity as an FGFR1 inhibitor. Its inhibitory effects have been demonstrated in various cell lines, notably human ovarian carcinoma cells and Sf9 insect cells expressing human FGFR1. The compound has shown IC50 values of approximately 40 nM for FGFR1, indicating potent inhibition compared to higher IC50 values for other receptors such as platelet-derived growth factor receptor and epidermal growth factor receptor, which are around 262 nM and 3700 nM respectively . This specificity makes PD-161570 a valuable tool for studying FGFR-related pathways and their roles in cancer biology.

The synthesis of PD-161570 involves several steps that typically include the formation of key intermediates followed by cyclization and functionalization processes. Although specific synthetic routes are proprietary or not fully disclosed in public literature, general methods may involve:

  • Formation of Naphthyridine Derivatives: Starting from suitable precursors, naphthyridine rings are constructed through cyclization reactions.
  • Functional Group Modifications: Subsequent steps may include the introduction of methoxy groups and other substituents that enhance potency and selectivity.
  • Purification: Final products are purified using techniques such as chromatography to achieve the desired purity levels necessary for biological testing.

PD-161570 has potential applications in:

  • Cancer Therapy: Due to its ability to inhibit FGFR signaling, it is being explored as a treatment option for tumors that exhibit overactive FGFR pathways.
  • Research Tool: It serves as a valuable reagent in biochemical studies aimed at understanding FGFR signaling mechanisms and their implications in various diseases.
  • Drug Development: PD-161570's profile may contribute to the development of new therapeutics targeting FGFR-related conditions.

Interaction studies involving PD-161570 have focused on its binding affinity and selectivity towards FGFR1 compared to other tyrosine kinases. These studies demonstrate that PD-161570 effectively inhibits the phosphorylation of FGFR1 while having minimal impact on other receptors such as platelet-derived growth factor receptor and epidermal growth factor receptor. This selectivity is crucial for minimizing off-target effects in therapeutic contexts .

Several compounds share structural or functional similarities with PD-161570, including:

Compound NameTarget ReceptorIC50 (nM)Unique Characteristics
TAK-165FGFR1~30Broad-spectrum kinase inhibitor
MubritinibEGFR~40Dual-action against both EGFR and FGFR
AZD4547FGFR1~50Selective for FGFR1 with clinical applications

Uniqueness of PD-161570: While many compounds target fibroblast growth factor receptors, PD-161570's high selectivity and potency towards FGFR1 make it particularly unique among its peers. Its lower IC50 values indicate stronger inhibitory potential on this specific receptor compared to others.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

531.2280142 g/mol

Monoisotopic Mass

531.2280142 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

1-TERT-BUTYL-3-[6-(2,6-DICHLOROPHENYL)-2-[[4-(DIETHYLAMINO)BUTYL]AMINO]PYRIDO[2,3-D]PYRIMIDIN-7-YL]UREA

Dates

Modify: 2023-08-15
1: Batley BL, Doherty AM, Hamby JM, Lu GH, Keller P, Dahring TK, Hwang O,
2: Saksena S, Priyamvada S, Kumar A, Akhtar M, Soni V, Anbazhagan AN, Alakkam A,
3: Wolfe A, O'Clair B, Groppi VE, McEwen DP. Pharmacologic characterization of a
4: Stevens DA, Harvey CB, Scott AJ, O'Shea PJ, Barnard JC, Williams AJ, Brady G,
5: Hamby JM, Connolly CJ, Schroeder MC, Winters RT, Showalter HD, Panek RL, Major

Explore Compound Types